Product packaging for cis-Diethyl pyrrolidine-2,5-dicarboxylate(Cat. No.:)

cis-Diethyl pyrrolidine-2,5-dicarboxylate

Cat. No.: B8005321
M. Wt: 215.25 g/mol
InChI Key: XDYNGPAGOCWBMK-OCAPTIKFSA-N
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Description

Contextualization of Pyrrolidine-2,5-dicarboxylates within Nitrogen Heterocyclic Chemistry

Pyrrolidines are five-membered, saturated nitrogen-containing heterocycles that are fundamental scaffolds in a multitude of biologically active compounds. Their non-planar, puckered structure allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular interactions in biological systems. The substitution pattern on the pyrrolidine (B122466) ring dictates its chemical properties and potential applications.

Pyrrolidine-2,5-dicarboxylates are a class of pyrrolidine derivatives characterized by the presence of two carboxylate functional groups at the 2 and 5 positions of the ring. These functional groups provide handles for further chemical modifications, making these compounds valuable intermediates in organic synthesis. The stereochemistry at the C2 and C5 positions, being either cis or trans, significantly influences the molecule's shape and its utility as a chiral building block. The cis-isomer, in particular, offers a unique spatial arrangement of the dicarboxylate groups, making it a target of interest for the synthesis of constrained molecular architectures.

Historical Development of Synthetic Approaches to cis-Diethyl Pyrrolidine-2,5-dicarboxylate

The synthesis of this compound has evolved, with various methods being developed to achieve stereocontrol and good yields.

An early and effective method for the stereospecific synthesis of the cis-isomer involves the reaction of diethyl meso-2,5-dibromoadipate with a primary amine, such as benzylamine. This reaction proceeds via a double nucleophilic substitution, where the amine displaces the two bromide ions, leading to the formation of the pyrrolidine ring with the desired cis stereochemistry.

More contemporary approaches have focused on stereoselective methods, including catalytic hydrogenations and cyclization reactions. For instance, the catalytic hydrogenation of diethyl 2,5-pyrroledicarboxylate over rhodium-on-alumina has been shown to produce the cis-pyrrolidine derivative with high diastereoselectivity. rsc.org

Other modern synthetic strategies for obtaining cis-2,5-disubstituted pyrrolidines, which can be adapted for the synthesis of the diethyl dicarboxylate, include:

Wacker-type aerobic oxidative cyclization: This method utilizes a palladium catalyst to effect the cyclization of alkene-tethered sulfinamide nucleophiles, yielding cis-2,5-disubstituted pyrrolidines with high diastereoselectivity. chemicalbook.com

Copper-catalyzed cyclization: The cyclization of N-alkenyl N-benzoyloxysulfonamides catalyzed by copper(I) complexes can also lead to the formation of 2,5-disubstituted pyrrolidines, with the potential to control the cis stereochemistry.

1,3-Dipolar Cycloaddition: The reaction of azomethine ylides with dipolarophiles is a powerful tool for the construction of the pyrrolidine ring, and by carefully choosing the reactants and conditions, the cis-isomer can be favored.

These advancements have provided chemists with a toolkit of methods to access this compound and its derivatives with high levels of stereochemical control, which is crucial for their application in asymmetric synthesis and medicinal chemistry.

Overview of Key Research Areas Pertaining to this compound

The unique structural features of this compound have made it a valuable tool in several areas of chemical research.

A Precursor for Pharmacologically Active Compounds:

One of the significant applications of this compound is as a precursor in the synthesis of more complex molecules with potential therapeutic applications. For instance, its hydrochloride salt is utilized in the synthesis of pyrrolo[1,2-b]pyridazines. evitachem.com These resulting compounds have been investigated for their potential as anticancer and antibacterial agents. evitachem.com Derivatives have shown cytotoxic effects on various cancer cell lines and antibacterial activity against strains like Staphylococcus aureus. evitachem.com

A Building Block for Unnatural Peptides and Peptidomimetics:

The constrained cis geometry of the dicarboxylate groups makes this compound an excellent starting material for the synthesis of unnatural dipeptides and constrained peptide surrogates. nih.govmdpi.com These modified peptides are designed to mimic or block the biological functions of natural peptides and are important tools in drug discovery. The synthesis of unnatural dipeptides based on the cis-2,5-disubstituted pyrrolidine backbone has been successfully achieved, with the stereochemistry of the final products confirmed by X-ray crystal diffraction. nih.gov It has also been used in the synthesis of stapled polyproline peptides, which are designed to stabilize specific helical conformations.

Role in Asymmetric Catalysis:

Chiral cis-2,5-disubstituted pyrrolidines derived from the dicarboxylate are effective organocatalysts. rsc.org These catalysts have been successfully applied in enantioselective reactions, such as the Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving high yields and excellent enantioselectivities. rsc.org The defined stereochemistry of the pyrrolidine scaffold is key to inducing chirality in the products of these reactions.

Physicochemical Properties of Diethyl Pyrrolidine-2,5-dicarboxylate

PropertyValueSource
Molecular Formula C10H17NO4 chemicalbook.com
Molecular Weight 215.25 g/mol chemicalbook.com
Boiling Point 95-96 °C at 0.3 Torr chemicalbook.com
Density 1.115 ± 0.06 g/cm³ (Predicted) chemicalbook.com

Physicochemical Properties of Diethyl Pyrrolidine-2,5-dicarboxylate Hydrochloride

PropertyValueSource
Molecular Formula C10H18ClNO4 evitachem.com
Molecular Weight 251.71 g/mol evitachem.com
Appearance White crystalline solid
CAS Number 90979-49-0 evitachem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO4 B8005321 cis-Diethyl pyrrolidine-2,5-dicarboxylate

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl (2R,5S)-pyrrolidine-2,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3/t7-,8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDYNGPAGOCWBMK-OCAPTIKFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCC(N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1CC[C@H](N1)C(=O)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Methodologies for the Stereoselective Synthesis of Cis Diethyl Pyrrolidine 2,5 Dicarboxylate

Strategies for Diastereoselective Control in Pyrrolidine-2,5-dicarboxylate Synthesis

Chiral Auxiliary Approaches

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

A prominent strategy involves the use of sulfinamide auxiliaries, such as tert-butanesulfinamide (tBu-sulfinamide). nih.gov This approach leverages the chiral sulfur atom to control the formation of the pyrrolidine (B122466) ring. The synthesis begins with the condensation of an appropriate aldehyde with enantiopure tBu-sulfinamide to form a sulfinyl imine. Stereoselective addition of a nucleophile to this imine establishes the first stereocenter. Subsequent metal-catalyzed cyclization onto an alkene tether then proceeds with high diastereoselectivity to form the cis-2,5-disubstituted pyrrolidine. nih.govnih.gov The sulfinamide group can then be readily cleaved under acidic conditions. nih.gov For instance, the N-tert-butanesulfinylimine group has been shown to be an effective electron-withdrawing group in 1-azadienes, facilitating highly diastereoselective [3+2] cycloadditions with azomethine ylides to produce densely substituted pyrrolidines. acs.org

Another example is the use of a chiral p-tolyl sulfinyl anion, which can perform a nucleophilic ring-opening of N-Boc-ethyl pyroglutamate. The resulting ketosulfoxide intermediate can then be further transformed to yield the desired pyrrolidine dicarboxylic acid scaffold. capes.gov.br

Ligand-Controlled Stereoselective Syntheses of cis-2,5-Disubstituted Pyrrolidines

In ligand-controlled synthesis, the stereochemical outcome is dictated by a chiral ligand coordinated to a metal catalyst. The ligand creates a chiral pocket around the metal's active site, forcing the substrates to approach and react in a specific orientation.

Phosphoramidites are a class of privileged ligands, often derived from chiral backbones, that have proven effective in a range of asymmetric transformations. thieme-connect.com For instance, phosphoramidite (B1245037) ligands prepared from chiral 2,5-disubstituted pyrrolidines themselves can induce high enantioselectivities in palladium-catalyzed [3+2] cycloadditions. thieme-connect.com In a different approach, an iridium/phosphoramidite complex catalyzed a double asymmetric allylic amination to produce chiral diarylpyrrolidines with excellent yield and stereoselectivity. thieme-connect.com

Copper-promoted intramolecular aminooxygenation of alkenes provides another pathway to cis-pyrrolidines. The use of a chiral bisoxazoline ligand, such as (R,R)-Phbox, with a copper(II) salt resulted in better conversion and diastereoselectivity compared to other ligands, favoring the formation of the cis-2,5-disubstituted product. nih.gov This method demonstrates that the choice of ligand is crucial for directing the stereochemistry of the cyclization.

Asymmetric Catalytic Routes to cis-Diethyl Pyrrolidine-2,5-dicarboxylate Scaffolds

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large amount of an enantiomerically enriched product, represents a more atom-economical and elegant approach. Both organocatalysis and metal catalysis have been successfully applied to the synthesis of chiral pyrrolidines.

Organocatalytic Methods for Pyrrolidine-2,5-dicarboxylate Systems

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical transformations. bohrium.comdntb.gov.ua Since the 2021 Nobel Prize in Chemistry highlighted its importance, this field has expanded rapidly, with pyrrolidine-based catalysts being central to its development. nih.govmdpi.com

Chiral cis-2,5-disubstituted pyrrolidines have themselves been synthesized and employed as effective organocatalysts. rsc.org For example, they have been used to catalyze the enantioselective Michael addition of nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields (up to 91%) and enantioselectivities (up to >99% ee). rsc.orgresearchgate.net This reaction serves as a key step in the synthesis of other valuable chiral molecules. researchgate.net The catalytic cycle often proceeds through the formation of a transient iminium ion from the reaction of the secondary amine of the pyrrolidine catalyst and the aldehyde substrate. mdpi.com

Prolinamide-based organocatalysts, often derived from (S)-proline, have also been developed. These catalysts can be used in various reactions, including Michael additions and aldol (B89426) reactions, to construct chiral pyrrolidine systems. mdpi.comnih.gov

Catalyst TypeReactionKey FeaturesReference
Chiral cis-2,5-Disubstituted PyrrolidineMichael addition of nitromethane to α,β-unsaturated aldehydesHigh yields (up to 91%) and enantioselectivities (up to >99% ee). rsc.org, researchgate.net
Diarylprolinol Silyl EthersAsymmetric functionalization of aldehydesGeneral and widely used class of organocatalysts. nih.gov
Prolinamide DerivativesMichael addition of aldehydes to β-nitroalkenesEffective without additives at room temperature. mdpi.com

Metal-Catalyzed Asymmetric Syntheses of 2,5-Disubstituted Pyrrolidines

Transition metal catalysis offers a powerful and versatile toolkit for the synthesis of complex molecules. Various metals, including palladium, rhodium, and copper, have been employed in the asymmetric synthesis of 2,5-disubstituted pyrrolidines.

A notable example is the palladium(II)-catalyzed Wacker-type aerobic oxidative cyclization of alkenes tethered to tert-butanesulfinamide nucleophiles. nih.govnih.gov This reaction provides enantiopure cis-2,5-disubstituted pyrrolidines from readily available starting materials. nih.gov It stands as one of the first instances of metal-catalyzed addition of sulfinamide nucleophiles to alkenes. nih.gov

Rhodium(II) catalysts have been used to achieve catalytic asymmetric C-H insertion of carbenes. This strategy allows for the direct difunctionalization of a pyrrolidine moiety, leading to C2-symmetrical products with high enantio- and diastereocontrol. acs.org Furthermore, rhodium-catalyzed intramolecular N-H insertion of metal carbenoids derived from δ-amino α-diazo β-ketophosphonates yields cis-5-substituted pyrrolidine 2-phosphonates, which are valuable proline surrogates. nih.gov

Metal/Catalyst SystemReaction TypeStereochemical OutcomeReference
Palladium(II) / O₂Wacker-type aerobic oxidative cyclizationcis-2,5-disubstituted pyrrolidines nih.gov, nih.gov
Rhodium(II) / Chiral LigandAsymmetric C-H insertion / aminationC₂-symmetrical 2,5-disubstituted pyrrolidines acs.org
Copper(II) / Chiral BisoxazolineIntramolecular aminooxygenationMainly cis-2,5-disubstituted pyrrolidines nih.gov
Iridium / Phosphoramidite LigandDouble asymmetric allylic aminationChiral diarylpyrrolidines with >99% ee thieme-connect.com

Advanced Synthetic Techniques Applicable to this compound

Beyond classical approaches, several advanced synthetic techniques offer novel and efficient routes to stereochemically defined pyrrolidines.

Cycloaddition Reactions: The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a powerful method for constructing the pyrrolidine ring with control over multiple stereocenters. rsc.org This strategy can be used to synthesize densely substituted proline derivatives with high regio- and diastereoselectivity, often using silver or copper catalysts. acs.org

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. A diastereoselective, TiCl₄-catalyzed multicomponent reaction of an optically active phenyldihydrofuran, an N-tosyl imino ester, and a silane (B1218182) reagent has been developed to afford highly functionalized pyrrolidines, creating up to three stereogenic centers in one step. nih.gov

Ring Expansion Cascades: An electrophilic aminocyclization–ring expansion cascade, induced by N-bromosuccinimide (NBS), can transform a cinnamylaziridine into a functionalized pyrrolidine with three stereocenters in a diastereoselective manner. scispace.com

Biocatalysis: Enzymatic methods offer unparalleled selectivity under mild conditions. An enzymatic Dynamic Kinetic Resolution (DKR) reduction of a keto ester has been used to produce a syn-1,2-amino alcohol intermediate with >99% ee and >99:1 dr. This intermediate can then be converted to the cis-pyrrolidine core through hydrogenation of a cyclic imine. figshare.com

Multicomponent Reaction Strategies for Pyrrolidine Diesters

Multicomponent reactions (MCRs), which combine three or more starting materials in a single synthetic operation to form a complex product, have emerged as powerful tools for the efficient construction of pyrrolidine derivatives. tandfonline.comresearchgate.netnih.gov These reactions are highly atom-economical and offer a direct route to structurally diverse heterocyclic compounds. chemrxiv.org

A prominent MCR strategy for synthesizing pyrrolidine diesters is the [3+2] cycloaddition reaction involving azomethine ylides. nih.govnih.gov Azomethine ylides, which are transient 1,3-dipoles, can be generated in situ from the condensation of an α-amino acid ester (such as glycine (B1666218) ethyl ester) with an aldehyde. nih.govacs.org These ylides then react with a dipolarophile, typically an electron-deficient alkene like diethyl fumarate (B1241708) or diethyl maleate, to construct the pyrrolidine ring in a highly stereocontrolled manner. chemrxiv.orgnih.gov The stereochemical outcome of the cycloaddition can often be predicted and controlled, leading to specific diastereomers of the resulting polysubstituted pyrrolidine. rsc.org

For instance, the reaction of an azomethine ylide generated from an α-imino-ester with an alkene dipolarophile can proceed with high regio- and diastereoselectivity. nih.gov The use of metal catalysts, such as silver acetate, can facilitate the formation of N-metallo azomethine ylides, which then undergo [3+2] cycloaddition with dipolarophiles like nitrostyrenes to yield highly substituted pyrrolidines as single diastereomers. nih.gov Similarly, iridium-catalyzed reductive methods have been developed to generate both stabilized and unstabilized azomethine ylides from tertiary amides, which then react with electron-poor alkenes to afford structurally complex pyrrolidines with high regio- and diastereocontrol. chemrxiv.orgacs.org

One-pot MCRs involving aldehydes, amino acid esters, and chalcones in the presence of a base like potassium carbonate represent another effective approach. tandfonline.com The reaction proceeds through the formation of a Schiff base, followed by a Michael addition to the chalcone, ultimately yielding highly substituted pyrrolidine derivatives. tandfonline.com

Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis

Reaction TypeKey ReactantsCatalyst/ConditionsProduct TypeRef.
[3+2] Cycloadditionα-Imino-esters, AlkenesKF/Al₂O₃Polysubstituted Pyrrolidines nih.gov
[3+2] Cycloadditionβ-Lactam imines, NitrostyrenesSilver acetate, Triethylamine (B128534)Pyrrolidinyl β-Lactams nih.gov
Reductive [3+2] CycloadditionTertiary amides, AlkenesVaska's complex [IrCl(CO)(PPh₃)₂]Substituted Pyrrolidines chemrxiv.orgacs.org
Michael/Mannich DominoAldehydes, Amino acid esters, ChalconesK₂CO₃, I₂Pyrrolidine Derivatives tandfonline.com

Electrochemical Synthesis of Pyrrolidine-2,5-dicarboxylate Systems

Electrochemical methods offer a sustainable and powerful alternative to traditional chemical synthesis, often proceeding under mild conditions without the need for harsh reagents. chemistryviews.orgnih.gov Electrosynthesis has been successfully applied to the stereoselective formation of N-heterocycles, including pyrrolidines. nih.govacs.org

Anodic oxidation is a key technique in this field. Strategies based on the generation and reaction of N-acyliminium ions are particularly effective for the stereoselective synthesis of multisubstituted pyrrolidines. nih.govacs.org For example, the diastereoselective anodic methoxylation of cyclic amines can produce α-methoxy cyclic amines, which serve as versatile intermediates for further functionalization. nih.govacs.org These intermediates can undergo subsequent reactions to introduce substituents with a high degree of stereocontrol.

Another electrochemical approach involves the generation of N-centered radicals from tosyl-protected amines. chemistryviews.org This method, which can be performed in undivided electrochemical cells using inexpensive graphite (B72142) and stainless steel electrodes, allows for the direct formation of the pyrrolidine ring via a remote hydrogen atom transfer followed by cyclization. chemistryviews.org This process is highly chemoselective and scalable. chemistryviews.org

Furthermore, electroreductive cyclization in a flow microreactor provides an efficient means of synthesizing pyrrolidine derivatives from imines and terminal dihaloalkanes. researchgate.net The large surface-area-to-volume ratio of the microreactor enhances the efficiency of the reduction at the cathode, leading to good yields. researchgate.net Anodic oxidation can also be used to expand the scope of Mitsunobu-like reactions for synthesizing pyrrolidines from amino alcohol substrates, overcoming some limitations of the classical chemical method. nih.gov

Table 2: Overview of Electrochemical Methods for Pyrrolidine Synthesis

Electrochemical MethodKey TransformationSubstrate TypeKey FeaturesRef.
Anodic OxidationN-Acyliminium ion formationCyclic aminesDiastereoselective functionalization nih.govacs.org
Anodic OxidationN-centered radical generationTosyl-protected aminesMild conditions, high chemoselectivity chemistryviews.org
Electroreductive CyclizationImine reduction and cyclizationImines, dihaloalkanesEfficient in flow microreactors researchgate.net
Anodic AminationIntramolecular cyclizationAmino alcoholsExpanded scope over classical Mitsunobu nih.gov
Shono-type OxidationPyrrolidine to pyrrolidinoneFunctionalized pyrrolidinesAminoxyl-mediated, high selectivity organic-chemistry.org

Chemoenzymatic Transformations Towards Stereodefined Pyrrolidine Derivatives

Chemoenzymatic strategies combine the selectivity of biocatalysts with the efficiency of chemical reactions to access stereodefined molecules. Enzymes, particularly lipases and proteases, are widely used for the kinetic resolution of racemic pyrrolidine derivatives, providing access to enantiomerically pure compounds. rsc.orgnih.gov

Kinetic resolution using hydrolases is a common approach. In this method, an enzyme selectively catalyzes the transformation of one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer from the product. For example, lipases such as Candida antarctica lipase (B570770) B (CAL-B) and Aspergillus niger lipase have been employed for the enantioselective hydrolysis of racemic pyrrolidine esters. rsc.org This strategy can be applied to resolve various substituted pyrrolidines, including those with ester groups attached directly to the ring. rsc.org The choice of enzyme and reaction conditions, such as the solvent and protecting groups on the pyrrolidine nitrogen, is crucial for achieving high enantioselectivity. rsc.org

In addition to hydrolysis, lipases can catalyze stereoselective acylation reactions in organic solvents. rsc.orgmdpi.com The resolution of racemic 3-hydroxy-pyrrolidines has been achieved through lipase-mediated acetylation, yielding both the acetylated product and the remaining alcohol with high enantiomeric excess. rsc.org

More integrated one-pot photoenzymatic processes have also been developed. For instance, the combination of a photochemical oxyfunctionalization with a stereoselective enzymatic transamination or carbonyl reduction step allows for the synthesis of chiral N-Boc-protected 3-aminopyrrolidine (B1265635) and 3-hydroxypyrrolidine from simple starting materials with high conversion and excellent enantiomeric excess. nih.gov

Table 3: Enzymatic Resolutions of Pyrrolidine Derivatives

EnzymeSubstrate TypeReactionProduct(s)Ref.
Aspergillus niger lipase (ANL)Racemic proline derivativesHydrolysis(S)-amino acid rsc.org
Candida antarctica lipase B (CAL-B)N-benzylacetyl proline derivativeHydrolysis(R)-amino acid rsc.org
Burkholderia cepacia lipaseN-Boc protected β-amino estersHydrolysisEnantiopure β-amino ester rsc.org
Amano Lipase PS-IMRacemic 3-hydroxy-pyrrolidineAcetylation(R)-acetylated pyrrolidine & (S)-alcohol rsc.org
Amine-transaminase (ATA) / Keto reductase (KRED)N-protected-3-pyrrolidinoneTransamination / ReductionChiral 3-amino/hydroxy-pyrrolidines nih.gov

Flow Chemistry Applications in the Synthesis of Pyrrolidine Esters

Flow chemistry, utilizing microreactors and continuous-flow systems, offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for scalability. mdpi.comchimia.ch These benefits have been harnessed for the synthesis of pyrrolidine derivatives. acs.orgresearchgate.net

Continuous-flow microreactors have been employed for the synthesis of N-alkyl-2-pyrrolidones from γ-butyrolactone and amines, achieving high yields under optimized conditions of temperature, residence time, and reactant ratios. acs.org The synthesis of N-vinyl pyrrolidone from 2-pyrrolidone and acetylene (B1199291) has also been successfully implemented in a microreactor, which improves safety by mitigating the risks associated with handling acetylene and enhances selectivity. researchgate.net

The principles of flow chemistry are directly applicable to the multicomponent reactions used to generate pyrrolidine diesters. For example, the [3+2] cycloaddition of an unstabilized azomethine ylide with an electron-deficient alkene can be performed under continuous flow conditions to produce the corresponding pyrrolidine. nih.gov Furthermore, industrial production of compounds like diethyl pyrrolidine-2,5-dicarboxylate hydrochloride may employ continuous flow reactors to improve efficiency and scalability. evitachem.com The combination of electrochemistry and flow technology is particularly powerful, as demonstrated by the electroreductive cyclization of imines in a flow microreactor to give pyrrolidines. researchgate.net

The development of a continuous flow process for synthesizing key intermediates of pharmaceuticals, such as the pyrrole (B145914) core of sunitinib, highlights the superiority of this technique in terms of reaction yields, selectivity, and significantly reduced reaction times compared to batch synthesis. core.ac.uk

Table 4: Applications of Flow Chemistry in Pyrrolidine Synthesis

ReactionReactor TypeKey AdvantagesProductRef.
N-alkylation of γ-butyrolactoneMicroreactorHigh control, improved efficiencyN-methyl/ethyl-2-pyrrolidone acs.org
Vinylation of 2-pyrrolidoneMicroreactorEnhanced safety, 100% selectivityN-vinyl pyrrolidone researchgate.net
[3+2] CycloadditionContinuous flow reactorControlled reaction of transient speciesSubstituted pyrrolidines nih.gov
Electroreductive CyclizationFlow microreactorHigh efficiency, scalabilityPiperidine/Pyrrolidine derivatives researchgate.net

Reaction Chemistry and Synthetic Transformations of Cis Diethyl Pyrrolidine 2,5 Dicarboxylate

Functionalization at the Pyrrolidine (B122466) Nitrogen Atom

The secondary amine nitrogen within the pyrrolidine ring of cis-diethyl pyrrolidine-2,5-dicarboxylate is a key site for synthetic elaboration, readily undergoing a variety of functionalization reactions. These transformations are fundamental to modulating the steric and electronic properties of the molecule, thereby influencing its reactivity in subsequent steps and the biological activity of the final products.

N-Alkylation and N-Arylation

Direct N-alkylation of this compound can be achieved using various alkyl halides in the presence of a base. The choice of base and solvent is crucial to ensure efficient reaction and minimize side reactions. For instance, the N-benzylation to furnish diethyl 1-benzylpyrrolidine-2,5-dicarboxylate has been reported. mdpi.com

N-arylation reactions, while generally more challenging than N-alkylation, can be accomplished using activated aryl halides or through metal-catalyzed cross-coupling reactions. These methods allow for the introduction of a wide range of aromatic and heteroaromatic substituents at the nitrogen atom.

N-Acylation and N-Sulfonylation

The nucleophilic nitrogen readily reacts with acylating agents such as acid chlorides and anhydrides to form the corresponding N-acyl derivatives. These reactions are typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine (B92270), to neutralize the acid generated during the reaction. N-acylation is a common strategy to introduce peptidic linkages or other carbonyl-containing functionalities.

Similarly, N-sulfonylation with sulfonyl chlorides provides stable N-sulfonyl derivatives. The resulting sulfonamides are important in medicinal chemistry and can also serve as protecting groups that can be cleaved under specific conditions.

N-Boc Protection

The introduction of a tert-butyloxycarbonyl (Boc) group at the nitrogen atom is a widely employed protecting group strategy in organic synthesis. The N-Boc protected derivative, N-Boc-cis-diethyl pyrrolidine-2,5-dicarboxylate, is a stable intermediate that allows for selective reactions at other positions of the molecule. The Boc group can be readily introduced by reacting the parent pyrrolidine with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. This protection is crucial for many multi-step synthetic sequences involving this scaffold.

Reaction TypeReagents and ConditionsProduct
N-AlkylationAlkyl halide, Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., CH₃CN, DMF)N-Alkyl-cis-diethyl pyrrolidine-2,5-dicarboxylate
N-ArylationAryl halide, Catalyst (e.g., Pd(OAc)₂), Ligand, BaseN-Aryl-cis-diethyl pyrrolidine-2,5-dicarboxylate
N-AcylationAcid chloride/anhydride, Base (e.g., Et₃N, Pyridine), Solvent (e.g., CH₂Cl₂, THF)N-Acyl-cis-diethyl pyrrolidine-2,5-dicarboxylate
N-SulfonylationSulfonyl chloride, Base (e.g., Et₃N, Pyridine)N-Sulfonyl-cis-diethyl pyrrolidine-2,5-dicarboxylate
N-Boc ProtectionDi-tert-butyl dicarbonate (Boc₂O), Base (e.g., Et₃N, NaOH)N-Boc-cis-diethyl pyrrolidine-2,5-dicarboxylate

Modifications and Derivatizations of the Ester Functionalities

The two ester groups at the C2 and C5 positions of this compound are prime handles for a variety of chemical transformations, enabling the synthesis of a wide range of derivatives with diverse functionalities.

Hydrolysis to Dicarboxylic Acid

The simultaneous hydrolysis of both ethyl ester groups to the corresponding dicarboxylic acid, cis-pyrrolidine-2,5-dicarboxylic acid, can be readily achieved under basic or acidic conditions. Basic hydrolysis, often referred to as saponification, is typically carried out using an aqueous solution of a strong base such as sodium hydroxide (B78521) or potassium hydroxide, followed by acidification. This dicarboxylic acid is a key intermediate for the synthesis of various other derivatives, including di-amides and other esters.

Amidation Reactions

The ester groups can be converted to amides through reaction with amines. This transformation can be achieved directly by heating the diester with an excess of the desired amine, although this method is often inefficient. A more common approach involves the initial hydrolysis of the esters to the dicarboxylic acid, followed by a standard peptide coupling reaction with the amine using coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). This two-step procedure allows for the synthesis of a wide variety of diamides with different substituents.

Reduction to Diols

The reduction of both ester functionalities to the corresponding primary alcohols yields cis-pyrrolidine-2,5-dimethanol. This transformation requires strong reducing agents, most commonly lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether. The resulting diol is a versatile intermediate that can undergo further reactions, such as oxidation to the corresponding dialdehyde (B1249045) or conversion to dihalides.

Transesterification

Transesterification of the ethyl esters can be performed to introduce different alkyl or aryl groups. This reaction is typically catalyzed by an acid or a base and is driven to completion by using a large excess of the desired alcohol or by removing the ethanol (B145695) formed during the reaction. This allows for the synthesis of a variety of diesters with tailored properties.

TransformationReagents and ConditionsProduct
Hydrolysis1. NaOH(aq) or KOH(aq), Heat 2. H₃O⁺cis-Pyrrolidine-2,5-dicarboxylic acid
Amidation1. Hydrolysis to dicarboxylic acid 2. Amine, Coupling agent (e.g., DCC, EDC)cis-Pyrrolidine-2,5-dicarboxamide
ReductionLiAlH₄, Anhydrous THF or Et₂Ocis-Pyrrolidine-2,5-dimethanol
TransesterificationAlcohol (R'OH), Acid or Base catalystcis-Dialkyl/Diaryl pyrrolidine-2,5-dicarboxylate

Ring-Opening and Ring-Contraction Reactions Involving the cis-Pyrrolidine Moiety

While functionalization of the nitrogen and ester groups represents the most common synthetic transformations of this compound, reactions that alter the pyrrolidine ring itself, though less explored, offer pathways to novel molecular architectures.

Ring-Opening Reactions

The pyrrolidine ring, being a saturated heterocycle, is generally stable under many reaction conditions. However, under specific circumstances, ring-opening can be induced. For instance, reductive cleavage of the C-N bonds can be achieved under forcing conditions, although this is not a common transformation for this particular scaffold. More targeted ring-opening strategies often involve prior modification of the pyrrolidine ring, such as the introduction of strain or specific functional groups that facilitate cleavage. A notable example, although not starting directly from the diethyl ester, is the nucleophilic ring opening of N-Boc protected pyroglutamates, which can be considered structural analogs. nih.gov

Ring-Contraction Reactions

Ring-contraction of a pyrrolidine to a four-membered azetidine (B1206935) ring is a challenging transformation that requires specific activation. While there are no direct reports of ring-contraction of this compound, related transformations in other heterocyclic systems provide conceptual frameworks. For example, photochemical methods have been employed for the ring contraction of pyridines to pyrrolidines. rsc.org The synthesis of aziridines, the three-membered nitrogen heterocycles, from pyrrolidine precursors is also a possibility, though it would likely involve a multi-step sequence rather than a direct contraction.

Regioselective and Chemoselective Transformations of this compound

The symmetrical nature of this compound presents a challenge for achieving regioselectivity. However, under carefully controlled conditions, it is possible to differentiate between the two chemically equivalent ester groups.

Selective Monofunctionalization of Ester Groups

Selective monohydrolysis of one of the two ester groups is a particularly valuable transformation as it provides access to unsymmetrically substituted pyrrolidine derivatives. This can be achieved by using a stoichiometric amount of base under dilute conditions and at low temperatures. nih.gov The resulting monoacid-monoester is a versatile building block that allows for the independent modification of the two carboxyl functionalities. For example, the remaining ester group can be reduced, or the carboxylic acid can be converted to an amide, leading to a variety of dissymmetric products.

Diastereoselective Reactions

The cis-stereochemistry of the two ester groups can direct the approach of reagents in subsequent reactions, leading to high levels of diastereoselectivity. For example, in the synthesis of cis-2,5-disubstituted pyrrolidines from related precursors, the existing stereocenters control the formation of new ones. acs.org When this compound is used as a starting material, any reaction that creates new stereocenters on the ring or on the side chains will be influenced by the inherent cis-geometry of the scaffold.

Mechanism-Based Studies of this compound Reactivity

A deeper understanding of the reaction mechanisms involving this compound is crucial for predicting its reactivity and for the rational design of new synthetic methodologies.

Stereochemical Control in Reactions

The stereochemical outcome of reactions at the C2 and C5 positions is a key area of mechanistic investigation. The cis-relationship of the substituents significantly influences the conformational preferences of the pyrrolidine ring, which in turn dictates the facial selectivity of approaching reagents. Computational studies on related pyrrolidine systems have been used to rationalize the observed stereoselectivities in various transformations.

Kinetic vs. Thermodynamic Control

In reactions where multiple products can be formed, understanding the kinetic and thermodynamic parameters is essential. For example, in the selective monohydrolysis of the diester, the reaction is under kinetic control, where the first hydrolysis occurs faster than the second. Mechanistic studies, including kinetic analysis, can provide insights into the factors that govern this selectivity. While specific kinetic studies on this compound are not extensively reported, the principles of kinetic resolution of symmetric molecules are well-established and applicable.

Stereochemical and Conformational Analysis of Cis Diethyl Pyrrolidine 2,5 Dicarboxylate

Elucidation of cis Configuration and Diastereoisomerism

The term cis in cis-diethyl pyrrolidine-2,5-dicarboxylate specifies the relative stereochemistry of the two ethoxycarbonyl substituents at positions 2 and 5 of the pyrrolidine (B122466) ring. In the cis isomer, both substituent groups lie on the same face of the five-membered ring. This arrangement distinguishes it from the trans isomer, where the substituents are on opposite faces. These two isomers are diastereomers, meaning they are non-superimposable, non-mirror-image stereoisomers with different physical and chemical properties.

The synthesis of 2,5-disubstituted pyrrolidines often yields a mixture of cis and trans diastereomers. However, numerous stereoselective synthetic methods have been developed to favor the formation of the cis isomer. nih.govresearchgate.netnih.gov These methods are critical as the specific stereochemistry is often a prerequisite for desired biological activity or for its use as a chiral ligand or organocatalyst. rsc.orgnih.gov

Confirmation of the cis configuration is typically achieved through a combination of spectroscopic techniques and chemical correlation. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly through-space correlations observed in Nuclear Overhauser Effect (NOE) experiments, is a powerful tool. For the cis isomer, an NOE is expected between the protons at C2 and C5, indicating their spatial proximity on the same side of the ring.

In some cases, the relative cis stereochemistry is definitively established by converting the pyrrolidine derivative into a more rigid, complex structure that is amenable to single-crystal X-ray diffraction. For instance, enantiopure cis-2,5-disubstituted pyrrolidines have been used to synthesize chiral 10-heteroazatriquinanes, and the X-ray structure of the final product unequivocally confirmed the cis relationship of the substituents in the starting material. beilstein-journals.org

Pyrrolidine Ring Pucker Conformations (e.g., Cγ-endo, Cγ-exo)

The five-membered pyrrolidine ring is not planar. To alleviate torsional strain from eclipsed hydrogen atoms, the ring adopts a puckered conformation. These puckered forms are typically described as "envelope" or "twist" conformations. For substituted pyrrolidines like proline, the puckering is often defined by the displacement of the Cγ (C4) and sometimes the Cβ (C3) carbon atoms relative to the plane formed by the other ring atoms.

The two most frequently discussed envelope conformations are Cγ-endo and Cγ-exo. In the context of a proline ring, an exo pucker describes the Cγ atom being pushed out of the plane on the opposite side of the carboxyl group, while an endo pucker has the Cγ atom displaced on the same side as the carboxyl group.

For this compound, the conformational landscape is dominated by the steric bulk of the two ethoxycarbonyl groups. To minimize steric hindrance, the ring will adopt a conformation where these two large substituents occupy pseudo-equatorial positions. This requirement significantly restricts the possible pucker conformations. The resulting conformation is often a "twist" form (e.g., ³T₂ or ₂T³), where two adjacent atoms are displaced on opposite sides of the plane defined by the other three, allowing both bulky substituents to avoid high-energy axial positions. The specific preferred conformation represents a delicate balance between minimizing the steric clash of the cis substituents and relieving torsional strain around the ring.

Pseudorotation Pathways of the Pyrrolidine Ring

The various envelope and twist conformations of the pyrrolidine ring are not static but can interconvert through a low-energy process known as pseudorotation. beilstein-journals.org This is a continuous, wave-like motion of the out-of-plane puckering around the ring, allowing the molecule to pass through all possible envelope and twist conformations without passing through a high-energy planar state. chemicalbook.com For the unsubstituted pyrrolidine molecule, the barrier to pseudorotation is quite low, estimated to be around 220 ± 20 cm⁻¹ (approximately 2.6 kJ/mol). chemicalbook.com

However, in this compound, the pseudorotation pathway is significantly hindered. The presence of two bulky substituents on the same face of the ring creates a high energetic penalty for conformations that would force either of them into a more sterically crowded pseudo-axial orientation. Consequently, the molecule is likely "locked" into a narrow range of conformations where both ester groups are held in pseudo-equatorial positions. The interconversion between different puckered forms would require passing through a transition state with significant steric strain, making the pseudorotation circuit highly unfavorable. This conformational restriction is a key feature of cis-2,5-disubstituted pyrrolidines and is fundamental to their utility as rigid scaffolds in medicinal chemistry and catalysis.

Spectroscopic Techniques for Conformational and Stereochemical Assignments

A suite of advanced spectroscopic methods is employed to determine the precise three-dimensional structure and dynamic properties of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Pyrrolidine Ring Dynamics

NMR spectroscopy is the most powerful tool for studying the conformation and dynamics of pyrrolidine rings in solution. Proton (¹H) and Carbon-13 (¹³C) chemical shifts, and particularly the vicinal coupling constants (³JHH), provide detailed information about the dihedral angles between adjacent protons and thus the ring's pucker.

Interactive Data Table: Representative NMR Data for a cis-2,5-Disubstituted Pyrrolidine

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key Coupling Constants (Hz) Notes
H2, H5~4.1 - 4.3~60 - 62³J(H2,H3) ≈ 7-9Protons on carbons bearing the ester groups. Their cis relationship is confirmed by NOE.
H3, H4 (pro-R/S)~1.9 - 2.3~30 - 34²J ≈ 12-14Methylene (B1212753) protons. In a locked conformation, axial and equatorial protons are distinct.
-OCH₂CH₃~4.2 (quartet)~61³J ≈ 7.1Ethyl ester methylene protons.
-OCH₂CH₃~1.3 (triplet)~14³J ≈ 7.1Ethyl ester methyl protons.
NHBroad, variable--Position and appearance depend on solvent and concentration.

Disclaimer: This data is illustrative and intended to represent typical values for this class of compound. Actual values may vary.

Advanced NMR techniques such as NOESY (Nuclear Overhauser Effect Spectroscopy) are crucial for confirming the cis stereochemistry by detecting through-space proximity between the H2 and H5 protons.

X-ray Crystallography for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction provides unambiguous proof of a molecule's connectivity, relative and absolute stereochemistry, and its preferred conformation in the solid state. While a crystal structure for this compound itself is not publicly documented, the technique has been used to confirm the structure of more complex molecules derived from it. beilstein-journals.org

The process involves growing a suitable single crystal, which can be challenging, and bombarding it with X-rays. The diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise position of each atom. For a chiral molecule crystallizing in a chiral space group, the absolute configuration can be determined using anomalous dispersion effects. The resulting structural data, including bond lengths, bond angles, and torsional angles, provides a definitive picture of the ring pucker and the orientation of the substituents in the crystalline form.

Vibrational Circular Dichroism (VCD) Spectroscopy for Chiral Pyrrolidines

Vibrational Circular Dichroism (VCD) is a chiroptical technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. biotools.usbohrium.com It is an excellent method for determining the absolute configuration of chiral molecules in solution, providing a powerful alternative to X-ray crystallography, especially for non-crystalline samples. nih.govnih.gov

The VCD spectrum is highly sensitive to the three-dimensional arrangement of atoms. The absolute configuration of a chiral pyrrolidine, such as the (2S, 5S) or (2R, 5R) enantiomer of this compound, can be determined by comparing its experimental VCD spectrum to a spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT) for one of the enantiomers. A match between the experimental spectrum and the calculated spectrum for the (2S, 5S) configuration, for example, would confirm that assignment. This technique has been successfully applied to proline oligopeptides and other complex chiral molecules, demonstrating its reliability. nih.govnih.gov

Computational Approaches to Conformational Landscape

The three-dimensional structure and flexibility of the pyrrolidine ring are critical determinants of the chemical and physical properties of this compound. Computational chemistry offers powerful tools to explore this conformational landscape in detail, providing insights that are often difficult to obtain through experimental methods alone. By simulating the molecule at an atomic level, it is possible to map out the potential energy surface, identify stable conformations, and understand the dynamics of their interconversion. The two most prominent and complementary techniques used for this purpose are Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations.

Density Functional Theory (DFT) for Energy Minima and Transition States

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of conformational analysis, DFT is an invaluable tool for accurately calculating the potential energies of different molecular arrangements. This allows for the precise location of energy minima, which correspond to stable or semi-stable conformers, and first-order saddle points, which represent the transition states for interconversion between these conformers.

The application of DFT to this compound involves several key steps. First, various plausible conformations are generated. For the pyrrolidine ring, these include the classic "envelope" (E) and "twist" (T) puckers, where one or two atoms deviate from the plane formed by the other atoms. Additionally, the orientation of the two cis-oriented diethyl carboxylate groups must be considered, as they can adopt axial or equatorial positions relative to the ring's average plane.

Each of these starting geometries is then subjected to a geometry optimization calculation using a selected DFT functional (e.g., B3LYP, M06-2X) and basis set (e.g., 6-31G(d), def2-TZVP). The optimization process systematically alters the atomic coordinates to find a stationary point on the potential energy surface where the net forces on all atoms are zero. Subsequent frequency calculations are performed to characterize these stationary points. nih.gov True energy minima are confirmed by the absence of imaginary frequencies, while a transition state is identified by the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate connecting two minima. acs.org

Studies on various substituted pyrrolidines have demonstrated that the energy differences between conformers can be very small, often just a few kcal/mol, necessitating high-accuracy computational methods like DFT. researchgate.net The relative energies of the optimized conformers can be used to estimate their equilibrium populations at a given temperature via the Boltzmann distribution. For instance, DFT calculations on related pyrrolidine derivatives have been used to rationalize stereoselective reaction outcomes by comparing the energies of different diastereomeric transition states. acs.org The choice of functional and the inclusion of a solvent model (e.g., Polarizable Continuum Model, PCM) are critical for obtaining results that correlate well with experimental observations. beilstein-journals.org

Table 1: Illustrative DFT-Calculated Relative Energies for Hypothetical Conformations of this compound

Conformer IDPyrrolidine PuckerC2-Ester OrientationC5-Ester OrientationRelative Gibbs Free Energy (ΔG, kcal/mol)Predicted Population (%) at 298.15 K
Conf-1 Envelope (E)Equatorial-likeEquatorial-like0.0073.9
Conf-2 Twist (T)Equatorial-likeEquatorial-like0.5021.2
Conf-3 Envelope (E)Axial-likeEquatorial-like1.803.5
Conf-4 Twist (T)Axial-likeEquatorial-like2.501.2
TS-1-2 Intermediate--3.50 (Transition State)-
Note: This table is for illustrative purposes only and represents hypothetical data based on principles from computational studies on related pyrrolidine systems.

Molecular Dynamics (MD) Simulations for Conformational Sampling

While DFT is excellent for mapping the static potential energy surface, Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory that describes how the positions and velocities of the atoms evolve. This technique is exceptionally well-suited for exploring the conformational space of flexible molecules like this compound and understanding the kinetics of conformational transitions.

An MD simulation begins with the selection of a starting structure, often one of the low-energy conformers identified by DFT. This structure is placed in a simulation box, typically filled with solvent molecules (e.g., water) to mimic physiological or experimental conditions. The interactions between all atoms are described by a molecular mechanics force field (e.g., CHARMM, AMBER, GROMOS). The system is then equilibrated to the desired temperature and pressure. Following equilibration, a production simulation is run, often for tens to hundreds of nanoseconds or even microseconds, during which the trajectory data is saved at regular intervals. nih.govresearchgate.net

Analysis of the MD trajectory provides a wealth of information. By monitoring key dihedral angles of the pyrrolidine ring and the ester substituents, one can identify all accessible conformations and the frequency with which they are visited. This provides a statistical view of the conformational landscape that complements the energetic view from DFT. mdpi.com The simulations can reveal the pathways and timescales of transitions between different puckered forms of the ring and rotations of the side chains. arabjchem.org Furthermore, MD simulations can be used to calculate various properties, including root-mean-square deviation (RMSD) to assess structural stability and radial distribution functions to understand interactions with the solvent. mdpi.com

Table 2: Typical Parameters for a Molecular Dynamics Simulation of a Pyrrolidine Derivative

ParameterDescriptionTypical Value/Setting
Software Program used to run the simulationGROMACS, AMBER, NAMD
Force Field Set of parameters describing interatomic potentialsCHARMM36, GAFF, OPLS-AA researchgate.net
Solvent Model Explicit representation of the solventTIP3P Water, SPC/E Water
Simulation Box Periodic boundary conditionsCubic or Triclinic
Temperature System temperature298 K or 310 K
Pressure System pressure1 atm
Simulation Time Duration of the production run50 - 200 nanoseconds (ns) nih.govresearchgate.net
Time Step Integration time step for Newton's equations2 femtoseconds (fs)
Ensemble Statistical ensemble for the simulationNPT (Isothermal-isobaric)
Note: The specific choice of parameters depends on the research question and the system being studied.

Application of Cis Diethyl Pyrrolidine 2,5 Dicarboxylate As a Chiral Building Block

Precursor in the Synthesis of Complex Molecules and Advanced Intermediates

cis-Diethyl pyrrolidine-2,5-dicarboxylate serves as a key precursor for the creation of a variety of complex molecules and advanced intermediates. The diester functionalities provide convenient handles for further chemical transformations, allowing for the elaboration of the core pyrrolidine (B122466) structure.

A significant application is in the synthesis of pyrrolo[1,2-b]pyridazines. mdpi.com These fused heterocyclic systems are of considerable interest in medicinal chemistry due to their potential as inhibitors of Janus kinases (JAKs), a family of enzymes involved in cell signaling pathways that are implicated in proliferative disorders and inflammatory diseases. mdpi.comresearchgate.netnih.gov The synthesis of these complex scaffolds often begins with the pyrrolidine ring, which is elaborated through a series of reactions to construct the fused pyridazine (B1198779) system. nih.govresearchgate.net For example, pyrrolidine derivatives can be used to create the necessary precursors that undergo cycloaddition reactions to form the target pyrrolo[1,2-b]pyridazine (B13699388) core. nih.govresearchgate.net

Beyond this specific class of compounds, the pyrrolidine-2,5-dicarboxylate framework is also utilized in the photochemical synthesis of tricyclic aziridines, demonstrating its utility in accessing strained and unique molecular architectures. mdpi.comevitachem.com The ability to convert the diester into other functional groups or to use it as an anchor for building larger structures makes it a valuable intermediate for a wide range of complex targets. nih.gov

Table 1: Examples of Complex Molecules Derived from Pyrrolidine-2,5-dicarboxylate Precursors
Derived Molecule ClassSynthetic Utility/Potential ApplicationReference
Pyrrolo[1,2-b]pyridazinesJanus Kinase (JAK) inhibitors for proliferative disorders mdpi.comresearchgate.net
Tricyclic AziridinesAccess to complex and strained heterocyclic systems via photochemistry mdpi.com
Dipeptidyl Peptidase IV (DPP4) InhibitorsConstrained phenethylamine (B48288) derivatives for Type 2 Diabetes treatment nih.gov

Role in Peptidomimetic Design and Synthesis

Peptidomimetics are molecules designed to mimic the structure and function of natural peptides but with improved properties, such as enhanced stability and oral bioavailability. nih.gov The rigid, conformationally constrained nature of the cis-pyrrolidine-2,5-dicarboxylate scaffold makes it an excellent component for peptidomimetic design. mdpi.com

By incorporating the pyrrolidine ring into a peptide backbone, specific secondary structures like β-turns and loops can be mimicked. nih.gov The cis orientation of the two carboxylate groups provides defined vectors for attaching amino acid side chains or extending the peptide chain, thereby controlling the spatial arrangement of crucial pharmacophoric elements. This structural constraint reduces the conformational flexibility inherent in natural peptides, which can lead to higher binding affinity and selectivity for biological targets. mdpi.com

The pyrrolidine-2,5-dione (succinimide) scaffold, which can be derived from the dicarboxylate, has been successfully used to develop potent inhibitors of enzymes like aminopeptidase (B13392206) N. nih.gov In these designs, the pyrrolidine core acts as a rigid scaffold to correctly position the functional groups that interact with the enzyme's active site. nih.gov Similarly, pyrrolidine-constrained phenethylamines have been developed as potent and selective dipeptidyl peptidase IV (DPP4) inhibitors for the treatment of type 2 diabetes, highlighting the value of this scaffold in creating efficacious drugs from lead-like screening hits. nih.gov

Construction of Advanced Heterocyclic Scaffolds Utilizing the Pyrrolidine Core

The pyrrolidine core of this compound is not just a component but a foundational platform for constructing more elaborate heterocyclic systems. researchgate.netdntb.gov.ua Its inherent structure can be exploited to build fused, spirocyclic, and bridged ring systems, which are prevalent in natural products and pharmaceuticals.

The synthesis of pyrrolo[1,2-b]pyridazines is a prime example of building a fused heterocyclic scaffold. mdpi.comnih.gov The synthesis often involves generating 1,3-dipoles from pyridazine precursors which then undergo cycloaddition reactions to form the fused pyrrole (B145914) ring. nih.govresearchgate.net Another approach involves the iodide ion-induced ring expansion of N-vinyl substituted aziridines to generate substituted 3,4-dihydro-2H-pyrrole-4,4-dicarboxylates, which are valuable intermediates for various pyrrolidine-based heterocycles. nih.govresearchgate.net

Furthermore, the pyrrolidine ring is a key element in the synthesis of spiro[pyrrolidine-3,3'-oxindoles] through asymmetric cascade aza-Michael/Michael addition reactions. beilstein-journals.org The defined stereochemistry of the starting pyrrolidine can direct the stereochemical outcome of subsequent cyclization reactions, enabling the construction of complex three-dimensional structures with high precision. Copper-promoted intramolecular aminooxygenation of alkenes is another powerful method that yields 2,5-disubstituted pyrrolidines with high diastereoselectivity, providing a route to alkaloids like (+)-monomorine. nih.gov These strategies showcase the role of the pyrrolidine unit as a versatile building block for creating diverse and advanced heterocyclic scaffolds. unipa.it

Development of Chiral Ligands and Organocatalysts Derived from Pyrrolidine-2,5-dicarboxylates

In the field of asymmetric catalysis, chiral ligands and organocatalysts are essential tools for synthesizing enantiomerically pure compounds. rsc.orgresearchgate.net The C2-symmetric nature of cis-2,5-disubstituted pyrrolidines, readily accessible from the dicarboxylate, makes them privileged structures for this purpose. acs.orgrsc.org

Derivatives of this compound have been successfully converted into highly effective organocatalysts. rsc.org These catalysts have been applied in enantioselective Michael additions of nucleophiles like nitromethane (B149229) to α,β-unsaturated aldehydes, achieving excellent yields and high levels of enantioselectivity. rsc.orgresearchgate.net The pyrrolidine nitrogen acts as the catalytic center, forming enamine or iminium ion intermediates, while the chiral substituents at the C2 and C5 positions create a well-defined chiral environment that controls the stereochemical outcome of the reaction. nih.govbeilstein-journals.org

The versatility of the pyrrolidine-2,5-dicarboxylate scaffold allows for the synthesis of a range of catalysts with tunable steric and electronic properties, which is crucial for optimizing reactivity and selectivity in various asymmetric transformations. nih.gov For instance, chiral C2-symmetric 2,5-disubstituted pyrrolidine derivatives featuring a β-amino alcohol moiety have been used as chiral ligands in the enantioselective addition of diethylzinc (B1219324) to aryl aldehydes, producing secondary alcohols with high yields and enantiomeric excess. rsc.org

Table 2: Performance of Organocatalysts Derived from cis-2,5-Disubstituted Pyrrolidines
Reaction TypeCatalyst TypeAchieved YieldEnantiomeric Excess (ee)Reference
Michael addition of nitromethane to α,β-unsaturated aldehydesChiral cis-2,5-disubstituted pyrrolidineup to 91%up to >99% rsc.org
Michael addition of aldehydes to nitroolefinsPyrrolidine-based organocatalyst with bulky C2 substituent95-99%up to 85% nih.govbeilstein-journals.orgnih.gov
Addition of diethylzinc to aryl aldehydesN-(2',2'-diphenyl-2'-hydroxyethyl)-(2R,5R)-bis(methoxymethyl)pyrrolidine ligand85-95%70-96% rsc.org

Mentioned Compounds

Compound Name
(+)-monomorine
α,β-unsaturated aldehydes
Amino-alcohols
Aryl aldehydes
Aziridines
This compound
Diethylzinc
Nitromethane
Nitroolefins
Phenethylamines
Pyrrolidine
Pyrrolidine-2,5-dione (Succinimide)
Pyrrolo[1,2-b]pyridazines
Spiro[pyrrolidine-3,3'-oxindoles]
Tricyclic aziridines

Integration of Pyrrolidine 2,5 Dicarboxylate Derivatives in Materials Science and Supramolecular Chemistry

Polymer Science Applications and Pyrrolidine-Based Monomers

The dicarboxylate functionality in pyrrolidine-2,5-dicarboxylates makes them suitable candidates for use as monomers in polycondensation reactions, particularly for the synthesis of polyesters and polyamides. nih.gov The pyrrolidine (B122466) ring can impart unique properties to the resulting polymer backbone, such as increased rigidity, altered thermal stability, and specific stereochemistry, which can influence the material's macroscopic properties. nih.gov

The synthesis of polyesters typically involves the reaction of a dicarboxylic acid or its ester derivative with a diol. nih.gov In this context, pyrrolidine-2,5-dicarboxylic acid or its diethyl ester could serve as the dicarboxylic acid monomer. The use of bio-based dicarboxylic acids, such as 2,5-furandicarboxylic acid (FDCA), as alternatives to petroleum-based monomers like terephthalic acid has gained significant traction for producing more sustainable plastics with enhanced properties. wur.nlrsc.org For instance, poly(ethylene furanoate) (PEF), derived from FDCA, exhibits superior gas barrier properties compared to conventional poly(ethylene terephthalate) (PET). wur.nl Similarly, pyridine (B92270) dicarboxylic acid (PDC) isomers are also being explored for polyester (B1180765) synthesis. wur.nl This suggests a clear pathway for the integration of pyrrolidine-2,5-dicarboxylic acid into polyester synthesis, potentially yielding novel materials with tailored characteristics.

The conditions for polycondensation reactions are critical and are typically carried out at high temperatures in the presence of a catalyst. wur.nl The choice of catalyst, often based on tin or titanium compounds, can significantly influence the polymerization process. google.com

Table 1: Comparison of Dicarboxylic Acid Monomers for Polyester Synthesis

MonomerSourcePotential Polymer Properties
Terephthalic AcidPetroleumWell-established thermal and mechanical properties (e.g., in PET)
2,5-Furandicarboxylic Acid (FDCA)Renewable (Bio-based)Enhanced gas barrier properties, improved thermal stability. wur.nlrsc.org
Pyridine Dicarboxylic Acid (PDC)RenewablePotential for new polymer properties depending on the isomer used. wur.nl
Pyrrolidine-2,5-dicarboxylic AcidSyntheticPotential for introducing rigidity and chirality into the polymer chain. nih.govnih.gov

In addition to polyesters, pyrrolidine-2,5-dicarboxylate derivatives can be used to synthesize polyamides by reacting with diamines. The resulting polymers would feature the pyrrolidine ring as an integral part of the polymer backbone, which could influence chain packing and intermolecular interactions. The development of bio-based polyamides is also an active area of research, and the use of monomers derived from natural sources is highly desirable. rsc.org

Nanomaterial Functionalization Using Pyrrolidine Moieties

The surface modification of nanomaterials is crucial for tailoring their properties and enabling their application in diverse fields, from drug delivery to catalysis. nih.govnih.gov Pyrrolidine moieties, particularly those bearing functional groups like carboxylates, are valuable for the functionalization of nanoparticles. These organic ligands can enhance colloidal stability, introduce specific functionalities, and facilitate interactions with biological systems.

The process of functionalizing nanoparticles often involves the attachment of organic molecules to their surface. For instance, silica (B1680970) nanoparticles can be surface-modified through co-hydrolysis with organosilane reagents bearing various functional groups, including carboxylates and amines. nih.gov This allows for a precise tuning of the nanoparticle's surface chemistry to minimize aggregation and non-specific binding. nih.gov Similarly, gold nanoparticles can be functionalized with dicarboxylate-substituted ligands, which can influence their stability and response to external stimuli. nih.gov

The carboxylate groups of cis-diethyl pyrrolidine-2,5-dicarboxylate could be hydrolyzed to the corresponding dicarboxylic acid, which can then be used to functionalize nanoparticles. The two carboxylic acid groups could chelate to the nanoparticle surface, providing a stable anchoring point. The pyrrolidine ring, in turn, would be exposed on the nanoparticle surface, where it could influence the particle's hydrophilicity, charge, and interactions with its environment.

Table 2: Strategies for Nanoparticle Surface Modification

Nanoparticle TypeFunctionalizing AgentPurpose of Modification
Silica NanoparticlesOrganosilanes with carboxylate, amine, or PEG groupsReduce aggregation, minimize non-specific binding, improve biocompatibility. nih.govnih.gov
Gold NanoparticlesThiol-containing molecules, dicarboxylate ligandsEnhance stability, introduce sensing capabilities, facilitate drug delivery. nih.govnih.gov
Polymeric NanoparticlesPEG, chitosan, antibodiesIncrease circulation time, target specific cells, improve therapeutic efficacy. nih.govfrontiersin.org

The presence of the pyrrolidine ring can also introduce chirality to the nanoparticle surface, which could be exploited in applications such as enantioselective catalysis or chiral recognition. The ability to control the stereochemistry of the pyrrolidine-2,5-dicarboxylate monomer would allow for the preparation of nanoparticles with well-defined chiral surfaces.

Supramolecular Assembly and Host-Guest Chemistry with Pyrrolidine Scaffolds

Supramolecular chemistry focuses on the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. rsc.org The defined stereochemistry and functional group presentation of pyrrolidine-2,5-dicarboxylate derivatives make them attractive building blocks for the construction of supramolecular assemblies and for applications in host-guest chemistry.

The dicarboxylate groups can participate in hydrogen bonding and coordination with metal ions, driving the self-assembly of discrete molecules into larger, ordered structures. For example, dicarboxylate ligands have been used to construct coordination polymers and metal-organic frameworks (MOFs). The geometry of the dicarboxylate ligand plays a crucial role in determining the dimensionality and topology of the resulting supramolecular architecture.

Furthermore, the pyrrolidine scaffold can be incorporated into macrocycles, which are key components in host-guest chemistry. nih.govacs.org These macrocyclic hosts can be designed to selectively bind to specific guest molecules through a combination of interactions, including hydrogen bonding, electrostatic interactions, and van der Waals forces. The rigid nature of the pyrrolidine ring can help to pre-organize the macrocycle for guest binding, leading to higher affinity and selectivity. nih.gov

Recent research has demonstrated the use of dicarboxylates in the recognition of guest molecules by ultracyclic hosts, where cooperative hydrogen bonding and anion-π interactions lead to strong and selective binding. nih.govresearchgate.net This highlights the potential for pyrrolidine-2,5-dicarboxylate derivatives to be used in the design of novel host systems for the recognition of a variety of guest molecules. The synthesis of macrocyclic pseudo-natural products incorporating pyrrolidine fragments has also been reported, showcasing the versatility of this scaffold in creating complex molecular architectures. nih.gov

Advanced Computational and Theoretical Studies of Cis Diethyl Pyrrolidine 2,5 Dicarboxylate Systems

Quantum Chemical Investigations into Reaction Mechanisms

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for investigating the mechanisms of organic reactions. researchgate.netmdpi.comrsc.org While specific DFT studies focused exclusively on the reaction mechanisms of cis-diethyl pyrrolidine-2,5-dicarboxylate are not extensively documented in the literature, the principles derived from studies of similar pyrrolidine (B122466) and dicarboxylate systems can provide significant insights.

Theoretical studies on related heterocyclic compounds have demonstrated the power of quantum chemistry to map out reaction pathways, identify transition states, and determine the kinetic and thermodynamic favorability of different mechanistic routes. beilstein-journals.orgresearchgate.net For instance, DFT calculations have been employed to elucidate the tautomerism of substituted 3-pyrroline-2-ones, revealing that the stability of different tautomers can be influenced by subtle energy differences and solvent effects. beilstein-journals.org Such studies often involve the optimization of reactant, intermediate, transition state, and product geometries to construct a detailed potential energy surface.

In the context of reactions involving the carboxylate groups of this compound, such as hydrolysis, amidation, or reduction, quantum chemical investigations could predict the most likely sites of nucleophilic or electrophilic attack. For example, DFT studies on dicarboxylic acids have explored the nature of hydrogen bonding and proton transfer reactions, which are fundamental to understanding the reactivity of the carboxyl groups. researchgate.net These computational approaches can also model the role of catalysts and solvents in modulating reaction barriers and product distributions.

A hypothetical quantum chemical study on the cyclization of a precursor to form the this compound ring would likely involve locating the transition state for the ring-closing step and analyzing the orbital interactions that govern the stereochemical outcome. By understanding these fundamental electronic effects, chemists can better control the synthesis of this important scaffold.

Computational Studies of Molecular Interactions and Recognition

The ability of a molecule to interact with and recognize other molecules is fundamental to its biological activity and its function in supramolecular chemistry. Computational methods are widely used to study these non-covalent interactions, which include hydrogen bonding, van der Waals forces, and electrostatic interactions. For this compound, its two ester groups and the secondary amine provide multiple sites for such interactions.

Molecular docking is a computational technique frequently used to predict the binding orientation of a small molecule to a larger target molecule, such as a protein. nih.gov Although specific docking studies with this compound as the ligand are not prominent, the principles are applicable. The pyrrolidine scaffold is a common feature in many enzyme inhibitors, and understanding how derivatives of this compound might fit into an active site is a key aspect of drug design. nih.gov For example, studies on pyrrolidine-based inhibitors have shown that the spatial arrangement of substituents on the pyrrolidine ring is crucial for effective binding to the target. nih.gov

Interaction Type Potential Role in Molecular Recognition Relevant Computational Method
Hydrogen BondingDirectional interactions with biological targets or other molecules, formation of dimers or larger aggregates.DFT, Molecular Dynamics
Dipole-Dipole InteractionsOrientation and alignment of molecules in a complex.Molecular Mechanics, DFT
van der Waals ForcesOverall shape complementarity and packing efficiency.Molecular Mechanics, Molecular Dynamics

Theoretical Prediction of Stereoselectivity in Pyrrolidine Synthesis

The synthesis of substituted pyrrolidines with specific stereochemistry is a major focus in organic chemistry. mdpi.com Theoretical and computational studies have been instrumental in understanding and predicting the stereochemical outcomes of reactions that form the pyrrolidine ring. The synthesis of the cis isomer of diethyl pyrrolidine-2,5-dicarboxylate, for instance, requires careful control over the reaction conditions.

Computational models can be used to investigate the transition states of key bond-forming reactions, such as cycloadditions or intramolecular cyclizations, that lead to the pyrrolidine ring. nih.govnih.gov The relative energies of the transition states leading to the cis and trans products can be calculated, providing a theoretical basis for the observed diastereoselectivity. These calculations can take into account the influence of catalysts, solvents, and the steric and electronic properties of substituents. acs.org

For example, a computational study on the tandem aza-Cope–Mannich reaction, a method for synthesizing substituted pyrrolidines, explored how the choice of Lewis acid and substituents on the starting materials affects the stereoselectivity of the final product. acs.org Such studies can guide the experimental design to maximize the yield of the desired stereoisomer. Similarly, theoretical investigations into the hydrogenation of substituted pyrroles to form pyrrolidines have shown that the diastereoselectivity can be very high, and computational methods can help rationalize these observations. researchgate.net

Synthetic Approach Key Factors Influencing Stereoselectivity Computational Insights
[3+2] CycloadditionFrontier molecular orbital interactions, steric hindrance in the transition state.Calculation of transition state energies for endo and exo approaches. mdpi.com
Intramolecular CyclizationConformational preferences of the acyclic precursor, nature of the catalyst.Modeling of transition state geometries and energies. nih.gov
Reduction of PyrrolesNature of the catalyst, directing effects of existing stereocenters.Analysis of substrate-catalyst interactions. researchgate.net

Computational Design of Novel Pyrrolidine-Based Structures

The versatility of the pyrrolidine scaffold makes it an excellent starting point for the computational design of novel molecules with desired properties. nih.gov Starting from the core structure of this compound, computational methods can be used to explore a vast chemical space by systematically modifying the functional groups and substituents.

Structure-based drug design is a powerful approach where a known three-dimensional structure of a biological target is used to design molecules that can bind to it with high affinity and selectivity. nih.govresearchgate.net If this compound were to be used as a scaffold for a new drug, computational chemists could virtually attach various chemical fragments to the pyrrolidine ring and then use docking and molecular dynamics simulations to evaluate their binding potential. This in silico screening can significantly reduce the number of compounds that need to be synthesized and tested experimentally. nih.gov

Beyond drug design, computational methods can be used to design novel organocatalysts based on the chiral pyrrolidine framework. rsc.org The efficiency and stereoselectivity of these catalysts are highly dependent on their three-dimensional structure. Quantum chemical calculations can be used to predict the catalytic activity of new designs and to understand the mechanism by which they operate.

The design process often involves a feedback loop between computational prediction and experimental validation. A set of novel pyrrolidine derivatives might be designed computationally, then synthesized and tested. The experimental results can then be used to refine the computational models, leading to more accurate predictions and the design of even more effective molecules.

Design Goal Computational Strategy Example Application
Novel Enzyme InhibitorsStructure-based drug design, virtual screening, molecular dynamics.Designing inhibitors for proteases or kinases. nih.gov
Chiral OrganocatalystsDFT calculations of reaction mechanisms, transition state analysis.Developing catalysts for asymmetric synthesis. rsc.org
New MaterialsPrediction of solid-state packing, electronic properties, and self-assembly.Designing new liquid crystals or functional polymers.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Green Synthetic Methodologies for Pyrrolidine-2,5-dicarboxylates

The chemical industry's shift towards sustainability has spurred the development of green synthetic methods for producing heterocyclic compounds like pyrrolidine-2,5-dicarboxylates. These approaches aim to improve synthetic efficiency, reduce waste, and utilize environmentally benign reagents and conditions. tandfonline.com Key areas of development include biocatalysis, multicomponent reactions (MCRs), and the use of alternative energy sources.

Biocatalysis: Enzymes offer unparalleled selectivity under mild conditions. Research into biocatalytic methods, such as the use of laccases for the stereoselective synthesis of pyrrolidine-2,3-diones, showcases the potential for enzymatic routes. rsc.org Evolved enzymes like cytochrome P411 variants have been engineered to catalyze intramolecular C(sp³)-H amination, providing a direct and efficient pathway to chiral pyrrolidines. escholarship.orgcaltech.edu Adapting these biocatalytic systems for the synthesis of dicarboxylate derivatives could provide a highly efficient and enantiopure route to compounds like cis-diethyl pyrrolidine-2,5-dicarboxylate.

Multicomponent Reactions (MCRs): MCRs are highly atom-economical processes that combine three or more reactants in a single step to form a complex product. tandfonline.com Ultrasound-promoted MCRs using green additives like citric acid have been successfully employed for the synthesis of pyrrolidinone derivatives. rsc.org Such strategies, including catalyst-free and cycloaddition-based MCRs, are being explored to generate diverse pyrrolidine (B122466) libraries, a methodology directly applicable to dicarboxylate structures. tandfonline.com

Alternative Energy Sources: Microwave-assisted organic synthesis (MAOS) and ultrasound irradiation are becoming standard tools in green chemistry. nih.govrsc.org These techniques can dramatically reduce reaction times and improve yields in the synthesis of pyrrolidine rings. nih.govtandfonline.com For instance, microwave heating has been used to synthesize pyrrolidine-based heterocyclic compounds via intramolecular cycloaddition. tandfonline.com

Table 1: Comparison of Emerging Green Synthetic Methodologies for Pyrrolidine Derivatives

Methodology Key Features Potential Advantages for Pyrrolidine-2,5-dicarboxylates Representative Research
Biocatalysis High stereoselectivity, mild reaction conditions, biodegradable catalysts. Enantiopure synthesis of cis and trans isomers. Use of laccases and evolved cytochrome P411 enzymes for stereoselective C-N bond formation. rsc.orgescholarship.orgcaltech.edu
Multicomponent Reactions (MCRs) High atom economy, step efficiency, reduced solvent waste. Rapid assembly of the core pyrrolidine dicarboxylate structure from simple precursors. Ultrasound-promoted synthesis using citric acid; catalyst-free cycloadditions. tandfonline.comrsc.org

| Microwave/Ultrasound Assistance | Accelerated reaction rates, improved yields, enhanced energy efficiency. | Faster and more efficient cyclization and functionalization steps. | Microwave-assisted synthesis via intramolecular cycloaddition. nih.govtandfonline.com |

Exploration of Novel Chemical Transformations and Reactivity Patterns

While the synthesis of the pyrrolidine core is well-established, future research will focus on novel ways to functionalize and transform the "this compound" scaffold. The two ester groups and the secondary amine provide reactive handles for a variety of chemical transformations.

C-H Functionalization: Direct functionalization of C(sp³)-H bonds is a powerful strategy for streamlining synthesis. Copper-catalyzed intramolecular amination of unactivated C(sp³)-H bonds has emerged as an effective method for creating pyrrolidines, showcasing the potential for novel cyclization strategies. organic-chemistry.org Exploring such reactions could lead to new derivatives with unique substitution patterns.

Ring-Distortion and Expansion/Contraction: Investigating reactions that modify the pyrrolidine ring itself, such as ring-opening, expansion to larger heterocycles, or contraction, could yield novel molecular scaffolds. For example, Pictet-Spengler-type reactions have been used to generate more complex, fused ring systems from pyrrolidine precursors. nih.gov

Functional Group Interconversion: The diethyl ester groups of the target compound are ripe for modification. They can be hydrolyzed to the corresponding dicarboxylic acid, reduced to diols, or converted to amides, opening up a vast chemical space for derivatization. The pyrrolidine nitrogen can readily participate in nucleophilic substitution reactions, allowing for the introduction of diverse substituents. evitachem.com

Table 2: Potential Chemical Transformations for this compound

Reactive Site Transformation Type Potential Products
Ester Groups (C2, C5) Hydrolysis Pyrrolidine-2,5-dicarboxylic acid
Reduction Pyrrolidine-2,5-dimethanol
Amidation Pyrrolidine-2,5-dicarboxamides
Ring Nitrogen (N1) N-Alkylation / N-Arylation N-substituted pyrrolidine derivatives
Acylation N-acyl pyrrolidine derivatives

| Ring Carbons (C3, C4) | C-H Functionalization | Substituted pyrrolidine derivatives |

Application of Artificial Intelligence and Machine Learning in Pyrrolidine Chemistry

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research. In the context of pyrrolidine chemistry, these computational tools can accelerate discovery and design in several ways.

Predictive Modeling: AI/ML algorithms can be trained on existing chemical data to predict the properties, reactivity, and biological activity of novel pyrrolidine derivatives. This can guide synthetic efforts by prioritizing compounds with the highest probability of success, saving time and resources.

Reaction Prediction and Optimization: Machine learning models can predict the outcomes of unknown reactions and suggest optimal reaction conditions. This is particularly valuable for exploring the novel transformations discussed in the previous section and for optimizing green synthetic methodologies.

De Novo Drug Design: Generative AI models can design novel molecular structures based on desired properties. By defining specific parameters (e.g., binding affinity for a target, desired physicochemical properties), AI can generate new pyrrolidine-based scaffolds, like derivatives of "this compound," that are tailored for a specific biological application. Computational approaches, such as Free Energy Perturbation (FEP), offer a physics-based method to accurately compute free energy changes resulting from mutations, aiding in the rational design of biologics and small molecules. youtube.com

Expanding the Scope of Pyrrolidine-2,5-dicarboxylate in Advanced Materials

The unique three-dimensional structure of the pyrrolidine ring makes it an attractive building block for advanced materials. "this compound," with its bifunctional nature, is a prime candidate for polymerization and incorporation into novel material frameworks.

Porous Organic Polymers (POPs): Pyrrolidine-based chiral porous polymers have been synthesized and shown to be effective heterogeneous organocatalysts for asymmetric reactions in water. rsc.org These materials benefit from high stability, inherent porosity, and uniformly distributed catalytic sites. The dicarboxylate functionality could be used to create new classes of POPs or metal-organic frameworks (MOFs) with tailored catalytic or separation properties.

Chiral Hybrid Materials: Chiral mesoporous hybrid materials have been created by incorporating pyrrolidine units into a siliceous framework. researchgate.net These materials, generated under soft sol-gel conditions, possess a homogeneous distribution of active chiral moieties. Using "this compound" as a precursor could lead to new hybrid materials for applications in chiral chromatography, sensing, or asymmetric catalysis.

Polyamides and Polyesters: The dicarboxylate functionality allows the compound to act as a monomer in step-growth polymerization. Reaction with diamines or diols could produce novel polyamides or polyesters, respectively. The rigidity and chirality of the pyrrolidine core could impart unique thermal and mechanical properties to these polymers.

Design of Multi-Targeted Molecular Scaffolds Based on the Pyrrolidine Core

The traditional "one molecule, one target" paradigm in drug discovery is increasingly being challenged by a multi-target approach, which can offer improved efficacy and reduced potential for drug resistance. nih.gov The pyrrolidine scaffold is exceptionally well-suited for this strategy due to its structural versatility, which allows for the precise spatial orientation of multiple pharmacophores. nih.govnih.gov

Scaffold-Based Design: The pyrrolidine ring serves as a rigid 3D framework off which different functional groups can be projected to interact with multiple biological targets simultaneously. The design of pyrrolidine-2,5-dione derivatives as multi-target anti-inflammatory agents that inhibit both cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) exemplifies this approach. nih.govresearchgate.net Similarly, "this compound" can be envisioned as a central scaffold for developing dual inhibitors.

Fragment-Based Linking: The two ester groups can be converted into linkers of varying lengths and compositions, allowing for the connection of two different pharmacophoric fragments. This strategy could be used to design molecules that simultaneously modulate two distinct receptors or enzymes involved in a disease pathway. For example, researchers have designed pyrrolidine scaffolds based on the structure of natural products to target ionotropic glutamate (B1630785) receptors (iGluR). nih.gov

Privileged Scaffolds in DNA-Encoded Libraries (DELs): The pyrrolidine scaffold is considered an sp3-rich privileged structure in drug discovery. acs.org Developing DNA-compatible synthetic routes, such as one-pot three-component cycloadditions, to create pyrrolidine-fused scaffolds allows for the construction and screening of massive libraries to identify potent multi-target ligands. acs.org

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for cis-Diethyl Pyrrolidine-2,5-dicarboxylate?

  • Methodology : The compound is synthesized via monohydrolysis of diethyl cis-1-[(S)-1-phenylethyl]pyrrolidine-2,5-dicarboxylate using KOH in ethanol, yielding the monoacid intermediate (cis-1) with 76% efficiency. Subsequent coupling reactions with amino alcohols (e.g., L- or D-phenylalaninol) employ dicyclohexylcarbodiimide (DCC) in dry CH₂Cl₂, achieving up to 80% yield of diastereomeric products .
  • Key Parameters :

StepReagents/ConditionsYield
MonohydrolysisKOH/EtOH, rt76%
CouplingDCC, CH₂Cl₂, rt80%

Q. How is cis-Diethyl Pyrrolidine-2,5-dicarboxylate characterized using spectroscopic methods?

  • 1H-NMR Analysis : Diastereomeric ratios (e.g., 2:1 for cis-3) are deduced via integration of distinct proton signals in the 1H-NMR spectrum. For example, splitting patterns of methylene or aromatic protons differentiate stereoisomers .
  • IR and Mass Spectrometry : Carboxylate stretches (1700–1750 cm⁻¹) in IR confirm ester groups. High-resolution mass spectrometry (HRMS) validates molecular ions (e.g., [M+Na]⁺) with <5 ppm error .

Q. What role does this compound play in peptidomimetic drug design?

  • The pyrrolidine scaffold mimics peptide backbones, enabling rigidity and stereochemical control. Its dicarboxylate esters serve as precursors for unnatural dipeptide-alcohols, which are critical in designing protease-resistant analogs .

Advanced Research Questions

Q. How can diastereoselectivity be optimized in coupling reactions involving this compound?

  • Chiral Auxiliaries : Use of enantiopure amino alcohols (e.g., L-phenylalaninol) enhances diastereoselectivity. Steric and electronic effects of the coupling partner influence reaction pathways .
  • Chromatographic Separation : Flash chromatography on silica gel effectively resolves diastereomers (e.g., cis-2), while challenging separations (e.g., cis-3) require optimization of eluent polarity or chiral stationary phases .

Q. What crystallographic techniques are used to resolve its structure, especially with twinned data?

  • Software Tools : SHELXL refines small-molecule structures, while SHELXE handles high-resolution or twinned macromolecular data. ORTEP-III generates thermal ellipsoid plots for visualizing molecular geometry .
  • Enantiomorph-Polarity Estimation : Parameters like Flack’s x (based on twin-law violations) mitigate false chirality assignments in near-centrosymmetric structures, improving reliability in absolute configuration determination .

Q. How do computational methods aid in understanding its reactivity and interactions?

  • Density Functional Theory (DFT) : Calculates electronic properties (e.g., HOMO-LUMO gaps) to predict nucleophilic/electrophilic sites.
  • Molecular Docking : Simulates binding modes with biological targets (e.g., enzymes), guiding rational modifications for enhanced affinity .

Safety and Handling

Q. What safety protocols are recommended for handling cis-Diethyl Pyrrolidine-2,5-dicarboxylate?

  • Personal Protective Equipment (PPE) : Gloves, lab coats, and eye protection are mandatory. Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal : Neutralize acidic/basic byproducts before disposal. Consult institutional guidelines for hazardous organic waste .

Data Contradictions and Validation

  • Diastereomer Separation : reports successful separation of cis-2 but challenges with cis-3, highlighting the need for method-specific optimization. Cross-validation via X-ray crystallography or circular dichroism (CD) is advised for ambiguous cases .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.